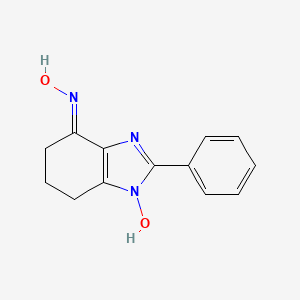
N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine, also known as MCL-1 inhibitor, is a chemical compound that has gained significant attention in the field of cancer research. This compound has shown promising results in inhibiting the growth of cancer cells and is considered a potential drug candidate for cancer treatment.
作用机制
The mechanism of action of N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine involves the inhibition of N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine expression. N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine is a member of the Bcl-2 family of proteins that plays a crucial role in regulating apoptosis. Cancer cells often overexpress N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine, which helps them to survive and resist chemotherapy. By inhibiting N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine, N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine induces apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine has been shown to have several biochemical and physiological effects. It selectively inhibits N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine expression, inducing apoptosis in cancer cells. It has also been shown to have minimal toxicity to normal cells, making it a potential candidate for cancer therapy.
实验室实验的优点和局限性
One of the main advantages of N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine is its selectivity towards N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine. This allows for targeted cancer therapy, minimizing damage to normal cells. However, one of the limitations of this compound is its complex synthesis process, which may limit its availability for research purposes.
未来方向
There are several future directions for research on N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine. One direction is to investigate its potential as a combination therapy with other cancer drugs. Another direction is to study its efficacy in different types of cancer. Additionally, further research is needed to optimize the synthesis process of this compound, making it more readily available for research purposes.
合成方法
The synthesis of N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine is a complex process that involves several steps. The initial step involves the reaction of 4-chlorobenzaldehyde with 2-methoxyaniline to form 4-chlorobenzylidene-2-methoxyaniline. This intermediate compound is then reacted with piperazine to form N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine.
科学研究应用
N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine has been extensively studied for its potential as a cancer therapy. It has been shown to selectively inhibit the expression of N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine, a protein that is overexpressed in many cancer cells and is responsible for their survival. By inhibiting N-(4-chlorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine, this compound induces apoptosis (programmed cell death) in cancer cells, leading to their destruction.
属性
IUPAC Name |
(Z)-1-(4-chlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O/c1-23-18-5-3-2-4-17(18)21-10-12-22(13-11-21)20-14-15-6-8-16(19)9-7-15/h2-9,14H,10-13H2,1H3/b20-14- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGONGRNPMDJKJ-ZHZULCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)/N=C\C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1-(4-Chlorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-YL]methanimine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-hydroxy-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5910734.png)
![methyl 2-[1-(4-bromophenyl)ethylidene]hydrazinecarbodithioate](/img/structure/B5910748.png)
![N-[4-(1-octyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B5910752.png)
![N'-[(2-methoxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B5910762.png)

![4-[4-(1,3-benzodioxol-5-ylmethylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5910780.png)



![N-[1-(4-chlorophenyl)ethylidene]-4-phenyl-1-piperazinamine](/img/structure/B5910811.png)


![N-[(5-methyl-2-furyl)methylene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B5910840.png)
